Titanocene dichloride

Cancer Research Bioorganometallic Chemistry Cytotoxicity Screening

Titanocene dichloride (CAS 1271-19-8) is the prototypical group 4 metallocene dihalide and an irreplaceable reference standard for organometallic research and anticancer metallocene development. With a 100-fold lower minimal active concentration than its zirconocene congener for in vitro tumor cell growth inhibition, it provides an essential dynamic range for cytotoxicity assay calibration against novel complexes. Its rapid aqueous hydrolysis — the very property that limited its clinical advancement — makes it the definitive low-stability benchmark against which next-generation carboxylate and NSAID titanocene conjugates are validated for order-of-magnitude half-life improvements. As a cornerstone precursor for soluble Ziegler-Natta catalyst systems and a high-efficiency SBS hydrogenation catalyst (>94% conversion), this bright red crystalline solid demands anhydrous handling and argon-blanketed storage. Specifications must match the intended application, as in-class substitution with vanadocene or zirconocene dichloride is scientifically unsound due to profound, unpredictable performance cliffs.

Molecular Formula C10H10Cl2Ti
Molecular Weight 248.96 g/mol
CAS No. 1271-19-8
Cat. No. B072419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanocene dichloride
CAS1271-19-8
Molecular FormulaC10H10Cl2Ti
Molecular Weight248.96 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti]Cl
InChIInChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2
InChIKeyYMNCCEXICREQQV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityDecomposes (NTP, 1992)
Moderately sol in toluene, chloroform, alc, other hydroxylic solvents;  sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride

Titanocene Dichloride 1271-19-8: Core Properties and Scientific Procurement Context


Titanocene dichloride (Cp2TiCl2, CAS 1271-19-8) is a bent metallocene with a distorted tetrahedral geometry, distinguished from the classic sandwich structure of ferrocene due to its four ligands around the titanium center [1]. As the prototypical group 4 metallocene dihalide, it serves as a foundational precursor in organometallic chemistry, with applications spanning Ziegler-Natta polymerization catalysis and as a historical benchmark in non-platinum anticancer drug development, having advanced to phase II clinical trials [2]. Its bright red, acicular crystalline form is highly susceptible to hydrolysis in aqueous environments [3], a characteristic that critically informs both its handling requirements and the limitations observed in its biological applications.

Titanocene Dichloride 1271-19-8: Why Analogue Substitution Compromises Experimental Reproducibility


In-class substitution among metallocene dihalides or titanocene derivatives is scientifically unsound due to profound variations in hydrolytic stability, cytotoxic potency, and catalytic efficiency that are not predictable from structural similarity alone. For instance, while titanocene dichloride (TDC) and zirconocene dichloride (ZDC) are congeners, TDC exhibits a 100-fold lower minimal active concentration for in vitro tumor cell growth inhibition [1]. Furthermore, unmodified TDC undergoes rapid hydrolysis in aqueous media, a property that underpinned its failure in clinical trials, whereas rationally designed carboxylate or NSAID conjugates demonstrate half-lives extended by orders of magnitude [2][3]. These performance cliffs render TDC a unique reference standard, not an interchangeable commodity, and underscore the necessity for procurement specifications that precisely match the intended research or industrial application.

Titanocene Dichloride 1271-19-8: Quantitative Differentiation Data for Evidence-Based Selection


Comparative In Vitro Cytotoxicity: Titanocene Dichloride vs. Other Metallocene Dichlorides

Titanocene dichloride (TDC) demonstrates a distinct and quantifiable in vitro growth-inhibitory profile compared to its group 4 and group 5 congeners. In a standardized assay against Ehrlich ascites tumor (EAT) cells, TDC required a concentration of 5 × 10⁻⁴ mol/L to inhibit cellular growth, whereas vanadocene dichloride (VDC) achieved a similar effect at a 100-fold lower concentration of 5 × 10⁻⁶ mol/L. Molybdocene dichloride (MDC) was even less potent, requiring 10⁻³ mol/L, and zirconocene (ZDC) and hafnocene dichlorides (HDC) were ineffective at comparable levels [1].

Cancer Research Bioorganometallic Chemistry Cytotoxicity Screening

Aqueous Stability Deficit as a Critical Differentiator from Advanced Titanocene Derivatives

The clinical failure of titanocene dichloride (TDC) is directly linked to its low aqueous stability and rapid hydrolysis. This is a key differentiator from rationally designed titanocene derivatives. For example, titanocene conjugates with non-steroidal anti-inflammatory drugs (NSAIDs) exhibit half-lives in aqueous media ranging from 50 to >400 minutes, representing a manifold increase in stability over the unmodified parent compound TDC [1]. Similarly, titanocene (IV) dicarboxylates have been shown to be more resistant to hydrolysis than TDC [2].

Medicinal Chemistry Hydrolytic Stability Drug Formulation

Cytotoxic Potency of Titanocene Dichloride as a Baseline for Derivative Development

Unsubstituted titanocene dichloride (TDC) consistently exhibits lower cytotoxic potency compared to its structurally optimized derivatives, making it the essential baseline control in structure-activity relationship (SAR) studies. Pseudo-halide derivatives of titanocene showed IC50 values ranging from 24 μM to 101 μM, a significant improvement over the unsubstituted parent compound, TDC [1]. Similarly, a specific titanocene-ibuprofen conjugate demonstrated an IC50 against the A2780 ovarian cancer cell line that was 35% lower (i.e., more potent) than that of the original TDC [2].

Anticancer Drug Discovery SAR Studies In Vitro Pharmacology

Titanocene Dichloride as a Foundational Polymerization Catalyst Precursor

Titanocene dichloride (TDC) is a key precursor for soluble Ziegler-Natta catalyst systems, and its catalytic performance is highly dependent on the activation system. When activated with the 4/TIBA system (triphenylcarbenium tetrakis(pentafluorophenyl)borate/triisobutylaluminum), TDC exhibits significantly higher catalytic efficiencies for olefin polymerization compared to activation with methylaluminoxane (MAO). This difference is attributed to interactions between the neutral MAO or its anion with the active titanocenium species [1]. Furthermore, TDC demonstrates high efficiency in the hydrogenation of styrene-butadiene-styrene (SBS) block copolymers, achieving a hydrogenation degree of 94.2% under optimized conditions (70°C, 2.0 MPa, 0.4 mmol TDC/100g polymer) [2], with alternative protocols reporting up to 98% efficiency [3].

Polymer Chemistry Ziegler-Natta Catalysis Olefin Polymerization

In Vivo Antitumor Activity: Titanocene Dichloride as a Benchmark for Xenograft Studies

In xenografted human lung carcinoma models, titanocene dichloride (TDC) has demonstrated the greatest antitumor activity compared to its early derivatives, including p-aminothiophenolate and hydrogenmaleinate complexes. TDC's superior tumor inhibition was observed against two different human lung tumors, establishing it as a key benchmark for in vivo efficacy studies of new titanocene-based agents [1].

In Vivo Pharmacology Xenograft Models Antitumor Efficacy

Titanocene Dichloride 1271-19-8: Optimized Scientific and Industrial Application Scenarios


Calibration and Reference Standard in Metallocene Cytotoxicity Screening

Given its moderate and well-characterized in vitro growth-inhibitory profile (5 × 10⁻⁴ mol/L against EAT cells), titanocene dichloride is ideally suited as a reference standard for calibrating cytotoxicity assays involving novel metallocene complexes. Its 100-fold lower potency compared to vanadocene dichloride provides a wide dynamic range for comparative studies, ensuring that assay sensitivity and inter-experimental variability can be robustly assessed [1].

Benchmark for Hydrolytic Stability in Titanocene Drug Candidate Design

The rapid aqueous hydrolysis of titanocene dichloride, a key factor in its clinical failure, makes it an indispensable negative control for stability studies. Researchers developing new titanocene-based therapeutics (e.g., carboxylate or NSAID conjugates) rely on TDC as the low-stability benchmark to quantify the fold-improvement in half-life and to validate the enhanced solution stability of their novel drug candidates [2][3].

Positive Control for In Vivo Xenograft Efficacy Studies of Titanocenes

For in vivo pharmacology studies using human tumor xenograft models, particularly lung and gastrointestinal adenocarcinomas, titanocene dichloride serves as a proven positive control. Its established, superior tumor-inhibiting activity over several early derivatives provides a critical benchmark against which the efficacy of new titanocene analogues can be meaningfully compared and quantified [4].

Precursor for Co-Catalyst-Dependent Ziegler-Natta Olefin Polymerization

Titanocene dichloride is a cornerstone precursor for soluble Ziegler-Natta catalyst systems. Its performance is highly dependent on the choice of co-catalyst (e.g., 4/TIBA vs. MAO), making it an essential reagent for studying structure-activity relationships in metallocene catalysis. Furthermore, its high efficiency as a hydrogenation catalyst for SBS block copolymers (achieving >94% hydrogenation degree) makes it a viable candidate for industrial-scale polymer modification processes [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Titanocene dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.